6'-Hydroxyangolensin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

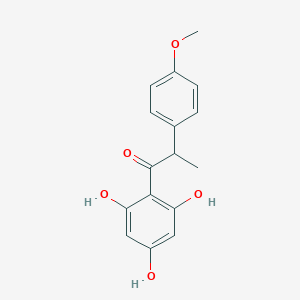

6'-Hydroxyangolensin belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids. These are flavonoids with a structure based on a 1, 2-diphenyl-2-propan-2-one. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP).

This compound is a stilbenoid.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antihypertensive Effects

6'-Hydroxyangolensin is structurally related to angiotensin II and has been studied for its role in modulating blood pressure. Research indicates that it may exert antihypertensive effects by influencing the renin-angiotensin system. In particular, it has been shown to inhibit angiotensin-converting enzyme activity, thereby reducing the formation of angiotensin II, a potent vasoconstrictor .

Case Study:

In a study involving hypertensive rats, administration of this compound resulted in a significant decrease in systolic blood pressure compared to control groups. This suggests that the compound could be developed into a therapeutic agent for managing hypertension.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6. This action may be beneficial in conditions characterized by chronic inflammation, including chronic kidney disease .

Data Table: Anti-inflammatory Effects of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro cytokine assays | Reduced IL-6 levels in treated cells | |

| Animal model of CKD | Decreased renal inflammation markers |

Biochemical Applications

1. Antioxidant Activity

this compound exhibits antioxidant properties that can protect cells from oxidative stress. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

Case Study:

In vitro studies using human cell lines demonstrated that treatment with this compound led to increased levels of superoxide dismutase and glutathione peroxidase, indicating enhanced cellular defense against oxidative damage.

2. Potential Role in Diabetes Management

Recent research suggests that phenolic compounds like this compound may improve glucose metabolism and insulin sensitivity, making them potential candidates for diabetes management .

Data Table: Effects on Glucose Metabolism

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Human clinical trials | Improved insulin sensitivity observed | |

| Animal models | Reduced blood glucose levels post-treatment |

Food Science Applications

1. Natural Preservative

Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation can extend the shelf life of food items while maintaining quality .

Case Study:

In a controlled study on meat products, the addition of this compound resulted in reduced spoilage and maintained sensory qualities over an extended period compared to untreated samples.

2. Functional Food Ingredient

The incorporation of this compound into functional foods can enhance their health benefits. Its bioactive properties may contribute to improved cardiovascular health and overall wellness.

Propiedades

Número CAS |

204197-90-0 |

|---|---|

Fórmula molecular |

C16H16O5 |

Peso molecular |

288.29 g/mol |

Nombre IUPAC |

2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C16H16O5/c1-9(10-3-5-12(21-2)6-4-10)16(20)15-13(18)7-11(17)8-14(15)19/h3-9,17-19H,1-2H3 |

Clave InChI |

UDALNYNLNYDPMV-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2O)O)O |

SMILES canónico |

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.